4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID
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Overview
Description
4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID is a useful research compound. Its molecular formula is C9H8BF3O4 and its molecular weight is 247.96. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
(Ke Wang, Yanhui Lu, & K. Ishihara, 2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is significant for α-dipeptide synthesis, highlighting its role in peptide bond formation.
Diol and Carbohydrate Recognition
(Hormuzd R. Mulla, Nicholas J. Agard, & A. Basu, 2004) explored the ability of various boronic acids, including 3-methoxycarbonyl-5-nitrophenyl boronic acid, in binding to diols and carbohydrates. This study indicates the potential of electron-deficient boronic acids in recognizing diols and carbohydrates.
Fluorescence Quenching Studies
(H. S. Geethanjali, D. Nagaraja, R. Melavanki, & R. Kusanur, 2015) conducted a study on the fluorescence quenching of two boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. The study provides insights into the conformational changes of these molecules, crucial for understanding their interaction in various solvents.
Structural and Synthetic Applications
(R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, & Xiangdong Zhang, 2017) explored the structure of multifunctional compounds involving boronic acids, highlighting the versatility of these compounds in various fields, including medicine and industrial chemistry.
Chemical Properties and Complex Formation
(Y. Nishihara, Kyoko Nara, & K. Osakada, 2002) studied the formation of cationic rhodium complexes with new tetraarylpentaborates, demonstrating the reactivity of boronic acids with metal complexes.
Protective Groups for Diols
(N. Shimada, Sari Urata, K. Fukuhara, T. Tsuneda, & K. Makino, 2018) described the application of 2,6-bis(trifluoromethyl)phenyl boronic acid as a protective agent for diols. This highlights its role in organic synthesis, particularly in the protection and deprotection of sensitive functional groups.
Mechanism of Action
Target of Action
Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .
Mode of Action
The compound is used as a reagent in various chemical reactions, including the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids . It interacts with its targets through these reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
The compound plays a role in several biochemical pathways. It is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also contributes to the synthesis of chromenones and their bradykinin B1 antagonistic activity . These pathways can have downstream effects on various biological processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura cross-coupling reaction, it helps form biaryls . In the synthesis of chromenones, it contributes to their bradykinin B1 antagonistic activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts can enhance its reactivity in chemical reactions . The compound’s stability and efficacy can also be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The role of 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is multifaceted. It has been reported to be involved in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are an efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. The compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[4-methoxycarbonyl-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-3-7(10(15)16)6(4-5)9(11,12)13/h2-4,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYSERDAAKUQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.